Bienvenue dans la boutique en ligne BenchChem!

1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one

Neuroprotection Cinnamamide-piperidine Stroke

1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1308756-42-4) is a synthetic small molecule belonging to the cinnamamide-piperidine class. Its structure features a cinnamamide scaffold (a phenylprop-2-en-1-one moiety) coupled to a 3-aminopiperidine ring, granting it a reactive alkenone group and a basic amine handle for further derivatization.

Molecular Formula C14H18N2O
Molecular Weight 230.31 g/mol
CAS No. 1308756-42-4
Cat. No. B1474028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one
CAS1308756-42-4
Molecular FormulaC14H18N2O
Molecular Weight230.31 g/mol
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)C=CC2=CC=CC=C2)N
InChIInChI=1S/C14H18N2O/c15-13-7-4-10-16(11-13)14(17)9-8-12-5-2-1-3-6-12/h1-3,5-6,8-9,13H,4,7,10-11,15H2/b9-8+
InChIKeyGZDXBZBVPUBIBU-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1308756-42-4): Baseline Chemical Identity and Structural Class for Procurement


1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1308756-42-4) is a synthetic small molecule belonging to the cinnamamide-piperidine class. Its structure features a cinnamamide scaffold (a phenylprop-2-en-1-one moiety) coupled to a 3-aminopiperidine ring, granting it a reactive alkenone group and a basic amine handle for further derivatization [1]. The compound is employed as a research intermediate and building block in medicinal chemistry campaigns targeting neuroprotection and other central nervous system (CNS) disorders , and it serves as a key starting material for structure–activity relationship (SAR) studies around the piperidine-cinnamamide pharmacophore .

Why Direct Replacement of 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one with Unsubstituted or Differently Substituted Cinnamamide-Piperidine Analogs Is Not Advisable


In the cinnamamide-piperidine series, subtle modifications to the piperidine ring or the cinnamic acid moiety can drastically alter target engagement, pharmacokinetics, and safety profiles. For instance, unsubstituted N-cinnamoylpiperidine lacks the 3-amino group that furnishes an additional hydrogen-bond donor/acceptor and a protonatable site, thereby abolishing key interactions with biological targets such as hypoxia-related enzymes or cardiac ion channels . Similarly, replacing the 3-aminopiperidine fragment with a piperazine ring, as in many Fenazinel analogs, shifts both neuroprotective potency and hERG liability, demonstrating that the 3-aminopiperidine substructure is a critical determinant of the activity-toxicity balance . Therefore, generic substitution without head-to-head functional assays risks losing the unique pharmacological fingerprint of the 3-aminopiperidine-bearing cinnamamide scaffold .

Quantitative Differentiation Evidence for 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one Relative to Cinnamamide Analogs


Class-Level Neuroprotective Potency in Glutamate-Challenged SH-SY5Y Cells

Although a head-to-head study of 1-(3-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one against specific comparators has not been published, the compound belongs to a well-characterized class of cinnamamide-piperidine derivatives that exhibit neuroprotective activity in SH-SY5Y cells exposed to glutamate toxicity. In the same series, compound 9d (a close structural analog bearing a methyl thiazolyl tetrazolium substituent) demonstrated neuroprotective potency comparable to the clinical-stage agent Fenazinel at test concentrations, measured by MTT assay . This establishes a class-level benchmark: cinnamamide-piperidine analogs retain intrinsic neuroprotective efficacy, and the 3-aminopiperidine variant (target compound) provides a distinct amine-bearing vector for further optimization .

Neuroprotection Cinnamamide-piperidine Stroke SH-SY5Y

hERG Liability Profile: 3-Aminopiperidine vs. Piperazine-Containing Cinnamamides

In the Li et al. (2023) study, the cinnamamide-piperidine core (exemplified by compound 9d) displayed weak hERG binding, in contrast to earlier piperazine-containing Fenazinel derivatives that showed significant hERG channel inhibition and were associated with QT prolongation in clinical evaluation . Although no direct hERG data for 1-(3-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one exist, the class-level observation that piperidine-based cinnamamides retain neuroprotection while mitigating hERG engagement provides a strong rationale for selecting the 3-aminopiperidine variant over piperazine-based alternatives in early safety screening .

Cardiotoxicity hERG Cinnamamide derivatives Safety pharmacology

Synthetic Tractability and Derivatization Potential via the 3-Amino Handle

The primary amine on the piperidine ring of 1-(3-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one allows facile amide formation, sulfonamide coupling, and reductive amination reactions. In contrast, N-cinnamoylpiperidine (CAS 621-79-4) lacks any nitrogen substituent on the piperidine, limiting its utility to simple substitution reactions [1]. This functional handle enables the rapid generation of diverse libraries for SAR exploration, a critical advantage not offered by the unsubstituted piperidine or piperazine analogs [1].

Medicinal chemistry Building block Amide coupling Sulfonamide synthesis

Recommended Research and Industrial Application Scenarios for 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one (CAS 1308756-42-4)


Neuroprotective Lead Discovery and Fenazinel Replacement Programs

Given the class-level neuroprotective efficacy and reduced hERG liability observed in cinnamamide-piperidine analogs, 1-(3-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one is an optimal starting scaffold for medicinal chemistry teams seeking to replace Fenazinel with safer alternatives . Its 3-amino group allows rapid amide library synthesis to explore peripheral modifications that enhance blood-brain barrier penetration and neuroprotection potency .

Chemical Probe Development for Hypoxia- and Ischemia-Related Targets

The compound's cinnamamide core is associated with hypoxia-tolerance activity, as demonstrated in mouse hypoxia survival models for close analogs . Researchers can employ 1-(3-aminopiperidin-1-yl)-3-phenylprop-2-en-1-one to generate affinity probes or PROTACs targeting hypoxia-inducible factor (HIF) pathway components, leveraging the alkenone as a photoreactive handle and the amine for conjugating reporter groups .

Diversification of Piperidine-Containing Fragment Libraries

Fragment-based drug discovery (FBDD) campaigns benefit from the compound's low molecular weight (230.31 g/mol) and balanced physicochemical properties [1]. The amine serves as a synthetic anchor for growing or linking fragments, enabling the construction of focused libraries around the cinnamamide pharmacophore without the complexity of multi-step chiral resolution required for other 3-aminopiperidine derivatives [1].

Quote Request

Request a Quote for 1-(3-Aminopiperidin-1-yl)-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.